1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide
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Overview
Description
“1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide” is a chemical compound with the molecular formula C9H14N2O2S . It is used in proteomics research applications .
Molecular Structure Analysis
The molecular weight of “1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide” is 214.28 . Its InChI code is 1S/C9H14N2O2S/c1-11-14(12,13)7-9-4-2-8(6-10)3-5-9/h2-5,11H,6-7,10H2,1H3 .Physical And Chemical Properties Analysis
“1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide” is a powder with a melting point of 128-130°C . It is stored at room temperature .Scientific Research Applications
Antiviral Activity
1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide and its derivatives have been explored for their potential antiviral properties. For example, specific derivatives of aminomethanesulfonic acids, including those related to 1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide, showed the ability to suppress the reproduction of influenza virus strains, as detailed in a study by Khoma et al. (2019) in the Pharmaceutical Chemistry Journal (Khoma et al., 2019).
Chemical Synthesis and Applications
Several studies have focused on the chemical synthesis and applications of 1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide and related compounds. For instance, research on the synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide, which are structurally similar to the compound , reveals their utility as active agents in various chemical reactions, including 1,4-addition and electrocyclization reactions. This was discussed in a study published in the Kharkov University Bulletin Chemical Series (2020) (Author Not Listed, 2020).
Solubility and Transfer Free Energy Studies
Research by Taha and Lee (2010) in the journal Fluid Phase Equilibria provides insights into the solubility and transfer free energies of various compounds, including those related to 1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide. These studies are crucial for understanding the behavior of these compounds in different solvents, which is vital for their application in various scientific contexts (Taha & Lee, 2010).
Structural and Conformational Studies
The study of the crystal structure of N-methylmethanesulfonamide at low temperature, conducted by Higgs et al. (2002), provides valuable information about the molecular conformation of compounds structurally related to 1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide. Such structural insights are essential for understanding the chemical and physical properties of these compounds (Higgs et al., 2002).
Applications in Drug Metabolism
A study on the application of biocatalysis to drug metabolism, focusing on a biaryl-bis-sulfonamide AMPA receptor potentiator, offers insights into the metabolism of compounds similar to 1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide. This research, published in Drug Metabolism and Disposition (2006) by Zmijewski et al., highlights the relevance of such compounds in understanding drug metabolism and pharmaceutical applications (Zmijewski et al., 2006).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-11-14(12,13)7-9-4-2-8(6-10)3-5-9/h2-5,11H,6-7,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLAVAYUPDHDPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC=C(C=C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701234956 |
Source
|
Record name | 4-(Aminomethyl)-N-methylbenzenemethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701234956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide | |
CAS RN |
191868-24-3 |
Source
|
Record name | 4-(Aminomethyl)-N-methylbenzenemethanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=191868-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Aminomethyl)-N-methylbenzenemethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701234956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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